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Compound of Interest

Compound Name: 4-Chlorophenyl cyclopropyl ketone

Cat. No.: B1346817

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chlorophenyl cyclopropyl ketone, a compound of interest in medicinal chemistry and organic
synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with standardized experimental protocols for data
acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, IR, and MS
analyses of 4-Chlorophenyl cyclopropyl ketone.

Table 1: *H NMR Spectroscopic Data

Chemical Shift (8) ppm Multiplicity Assignment

7.95 Doublet 2H, Aromatic (ortho to C=0)
7.45 Doublet 2H, Aromatic (meta to C=0)
2.65 Multiplet 1H, Cyclopropyl (CH)

1.20 Multiplet 2H, Cyclopropy! (CH2)

1.05 Multiplet 2H, Cyclopropy! (CH2)
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Solvent: CDCls. Reference: Tetramethylsilane (TMS) at O ppm.

« 13

Chemical Shift (6) ppm

Assignment

198.5 Carbonyl (C=0)

138.8 Aromatic (C-Cl)

136.0 Aromatic (C-C=0)

129.8 Aromatic (CH, ortho to C=0)
128.9 Aromatic (CH, meta to C=0)
18.0 Cyclopropyl (CH)

115 Cyclopropyl (CH2)

Solvent: CDCls. Data sourced from C. Janssen Research Laboratories, Beerse, Belgium.[1]

Table 3: Infrared (IR) SpectroscopicData 1]

Wavenumber (cm—?) Intensity Assignment

3080 Medium Aromatic C-H Stretch
3010 Medium Cyclopropyl C-H Stretch
1675 Strong Carbonyl (C=0) Stretch
1590 Strong Aromatic C=C Stretch
1400 Medium Aromatic C=C Stretch
1090 Strong C-CI Stretch

1015 Medium Cyclopropyl Ring Vibration

Technique: Capillary Cell: Neat. Data sourced from C. Janssen Research Laboratory, Beerse,

Belgium.[1]

Table 4: Mass Spectrometry (MS) Data.[1]
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miz Relative Intensity Assighment

180 Moderate [M]* (Molecular lon, 33Cl)
182 Low [M+2]* (Isotope Peak, 37Cl)
139 High [M - CsHs]*

111 High [CeHaCI*

141 Moderate [M - CsHs]* (37Cl isotope)

lonization Method: Electron lonization (El) at 70 eV. Data sourced from the NIST Mass

Spectrometry Data Center.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution *H and 13C NMR spectra of 4-Chlorophenyl cyclopropyl

ketone.

Materials:

Vortex mixer

Procedure:

5 mm NMR tubes

Deuterated chloroform (CDClIs)

Tetramethylsilane (TMS) as an internal standard

NMR Spectrometer (e.g., 400 MHz or higher)

4-Chlorophenyl cyclopropyl ketone (5-20 mg for *H, 20-50 mg for 13C)
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» Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7
mL of CDCls containing 0.03% TMS in a clean, dry vial.[2]

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
e Instrument Setup: Insert the NMR tube into the spectrometer's probe.

e Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCls.
Perform automatic or manual shimming to optimize the magnetic field homogeneity.

e 1H NMR Acquisition:
o Acquire the *H NMR spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire the proton-decoupled 3C NMR spectrum.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220
ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier
transform, phase correction, and baseline correction. Reference the spectra to the TMS
signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of 4-Chlorophenyl cyclopropyl ketone.

Materials:
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4-Chlorophenyl cyclopropyl ketone

FTIR Spectrometer with a capillary film or Attenuated Total Reflectance (ATR) accessory

Spatula

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (using Capillary Film Method):

Sample Preparation: As 4-Chlorophenyl cyclopropyl ketone is a low-melting solid, a thin
film can be prepared by melting a small amount of the sample between two salt plates (e.qg.,
NaCl or KBr).

Background Spectrum: Record a background spectrum of the empty sample compartment.

Sample Analysis: Place the salt plates with the thin film of the sample in the spectrometer's
sample holder.

Data Acquisition: Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400
cm1).

Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum. Label the
significant peaks.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic

fragments of 4-Chlorophenyl cyclopropyl ketone.

Materials:

4-Chlorophenyl cyclopropyl ketone

Mass Spectrometer with an Electron lonization (El) source

Volatile solvent (e.g., methanol or dichloromethane)
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e Sample vial

Procedure:

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

 Instrument Setup: Tune the mass spectrometer according to the manufacturer's instructions.
Set the ionization energy to 70 eV.

o Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or
through a gas chromatograph (GC-MS).

o Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

» Data Analysis: Identify the molecular ion peak and prominent fragment ions. The presence of
a peak at M+2 with approximately one-third the intensity of the molecular ion peak is
characteristic of a compound containing one chlorine atom.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/8

Tech Support


https://www.benchchem.com/product/b1346817?utm_src=pdf-body-img
https://www.benchchem.com/product/b1346817?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 1. 4-Chlorophenyl cyclopropyl ketone | CLOHOCIO | CID 81148 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

» To cite this document: BenchChem. [Spectroscopic Profile of 4-Chlorophenyl Cyclopropyl
Ketone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346817#spectroscopic-data-nmr-ir-ms-of-4-
chlorophenyl-cyclopropyl-ketone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorophenyl-cyclopropyl-ketone
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorophenyl-cyclopropyl-ketone
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.benchchem.com/product/b1346817#spectroscopic-data-nmr-ir-ms-of-4-chlorophenyl-cyclopropyl-ketone
https://www.benchchem.com/product/b1346817#spectroscopic-data-nmr-ir-ms-of-4-chlorophenyl-cyclopropyl-ketone
https://www.benchchem.com/product/b1346817#spectroscopic-data-nmr-ir-ms-of-4-chlorophenyl-cyclopropyl-ketone
https://www.benchchem.com/product/b1346817#spectroscopic-data-nmr-ir-ms-of-4-chlorophenyl-cyclopropyl-ketone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1346817?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

